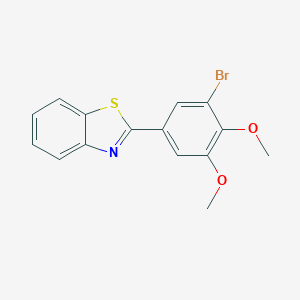
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole is not fully understood. However, it is believed that this compound may exert its effects through the inhibition of specific enzymes or pathways within cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole has been shown to possess a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yield using the optimized synthesis method. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole. One potential direction is the further investigation of its antimicrobial properties, with the goal of developing new antibiotics. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential as an anticancer agent. Finally, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole involves the reaction of 3-bromo-4,5-dimethoxyaniline with 2-chlorobenzenethiol in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole has been studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole |
|---|---|
Formule moléculaire |
C15H12BrNO2S |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
2-(3-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H12BrNO2S/c1-18-12-8-9(7-10(16)14(12)19-2)15-17-11-5-3-4-6-13(11)20-15/h3-8H,1-2H3 |
Clé InChI |
STRXECVLIUZAQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)